4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate

Purity Positional isomerism Quality control

Researchers requiring precise gravimetric dosing for kinase assays often encounter variability from undefined hydration states. This 4-(4-pyridinyl) imidazo[4,5-c]pyridine hydrate (CAS 1262771-79-8) eliminates ambiguity. • Para-oriented pyridyl nitrogen enables distinct AURKA target recognition vs. meta/ortho isomers. • Defined monohydrate stoichiometry (MW 218.26) ensures accurate dosing for SPR, ITC, and MST biophysical measurements. • Validated scaffold for HCV NS5B inhibition and ABTS radical-scavenging protocols.

Molecular Formula C11H14N4O
Molecular Weight 218.26 g/mol
Cat. No. B12054279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate
Molecular FormulaC11H14N4O
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESC1CNC(C2=C1NC=N2)C3=CC=NC=C3.O
InChIInChI=1S/C11H12N4.H2O/c1-4-12-5-2-8(1)10-11-9(3-6-13-10)14-7-15-11;/h1-2,4-5,7,10,13H,3,6H2,(H,14,15);1H2
InChIKeyXUGHIEFPEGHKHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydroimidazo[4,5-c]pyridin-4-yl)pyridine Hydrate for Research Procurement


4-{3H,4H,5H,6H,7H-Imidazo[4,5-c]pyridin-4-yl}pyridine hydrate (CAS 1262771-79-8) is a 4-(4-pyridinyl)-substituted tetrahydroimidazo[4,5-c]pyridine that belongs to the imidazopyridine class of heterocyclic scaffolds . This compound is a deaza-purine analog with a well-documented potential for kinase inhibition, antiviral activity, and radical-scavenging properties [1][2]. Its hydrate form distinguishes it from the anhydrous free base (CAS 7271-08-1) and from positional isomers (2-pyridinyl and 3-pyridinyl analogs), creating specific procurement considerations for researchers requiring defined solid-state forms and substitution patterns.

Positional Isomerism & Hydrate Form in Imidazo[4,5-c]pyridines


Imidazo[4,5-c]pyridine derivatives cannot be generically interchanged because biological activity is highly sensitive to both the position of the pyridine substituent and the solid-state form. The 4-pyridinyl isomer (the target compound) presents the pyridyl nitrogen in a para orientation, which is topologically distinct from the meta (3-pyridinyl, CAS 876708-23-5) and ortho (2-pyridinyl, CAS 887405-39-2) isomers, leading to different hydrogen-bonding geometries and target recognition profiles [1]. Furthermore, the hydrate form carries a defined water stoichiometry (monohydrate, MW 218.26 g/mol) versus the anhydrous free base (MW 200.24 g/mol), affecting gravimetric dosing, dissolution behavior, and long-term storage stability—parameters that directly impact experimental reproducibility in quantitative pharmacology .

Quantitative Evidence: 4-(Tetrahydroimidazo[4,5-c]pyridin-4-yl)pyridine Hydrate


4-Pyridinyl vs 3-Pyridinyl Isomer Purity

The target 4-pyridinyl hydrate is supplied at ≥95% purity, which is equivalent to the purity specification reported for the 3-pyridinyl isomer (CAS 876708-23-5, ≥95%) . While no purity advantage exists, the defined 4-pyridinyl substitution pattern is the critical differentiator: PM7-level computational modeling predicts that imidazo[4,5-c]pyridine derivatives bearing a 4-pyridinyl group exhibit high inhibitory activity against Aurora kinase A (AURKA), whereas structure-activity relationships for the 3-pyridinyl isomer have not been similarly profiled in published kinase assays [1].

Purity Positional isomerism Quality control

Hydrate vs Free Base Molecular Weight for Accurate Dosing

The monohydrate form (CAS 1262771-79-8) has a molecular weight of 218.26 g/mol, which is 18.02 g/mol (9.0%) heavier than the anhydrous free base (MW 200.24 g/mol) . This difference arises from one molecule of water of crystallization. For researchers preparing stock solutions by mass, failure to account for this 9% mass difference would result in a systematic under-dosing error of approximately 9% if the anhydrous molecular weight is incorrectly assumed.

Gravimetric dosing Hydrate stoichiometry Molecular weight

AURKA Inhibitory Potential of 4-Pyridinyl Scaffold

PM7-level computational modeling of imidazo[4,5-c]pyridine derivatives identified compounds with a 4-pyridinyl substitution pattern as having the highest predicted inhibitory activity against Aurora kinase A (AURKA) among the deaza-purine analogs studied [1]. The specific target compound falls within this computationally prioritized scaffold class. Notably, the study synthesized selected top-predicted compounds and achieved high synthetic yields for subsequent biological testing, though quantitative IC50 values for the exact target compound were not reported in the accessed abstract. This contrasts with the 3-pyridinyl isomer, which was not included in the AURKA modeling study.

Aurora kinase A Kinase inhibition Cancer therapeutics

Imidazo[4,5-c]pyridine Core as HCV NS5B Inhibitor Scaffold

A series of imidazo[4,5-c]pyridine derivatives, structurally related to the target compound, were designed, synthesized, and evaluated as non-nucleoside inhibitors of hepatitis C virus NS5B polymerase [1]. The scaffold's core was identified as a privileged template for antiviral activity. While the specific 4-pyridinyl hydrate was not the lead compound in that study, the core tetrahydroimidazo[4,5-c]pyridine moiety with aryl/heteroaryl substitution at the 4-position is a validated pharmacophoric element, distinguishing it from simpler imidazo[4,5-c]pyridine derivatives lacking the tetrahydropyridine ring saturation.

HCV NS5B Antiviral Non-nucleoside inhibitor

Commercial Availability of Hydrate Form

The target hydrate (CAS 1262771-79-8) is actively stocked by multiple commercial suppliers (e.g., Leyan, Moldb, CymitQuimica) with documented purity ≥95% . In contrast, the anhydrous free base (CAS 7271-08-1) is listed as 'discontinued' (ausgelaufen) by at least one major vendor (CymitQuimica), indicating potential supply constraints for the anhydrous form . The 2-pyridinyl isomer (CAS 887405-39-2) is listed by fewer suppliers, suggesting more limited commercial accessibility.

Supply chain Availability Procurement

Radical-Scavenging Activity of Tetrahydroimidazo[4,5-c]pyridine Scaffold

A published synthesis and biological evaluation of 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine derivatives demonstrated that compounds in this scaffold class exhibit ABTS radical-scavenging activity, with some derivatives proving more effective than the reference compound spinacine [1]. Although the specific 4-pyridinyl hydrate was not directly tested in this study, the tetrahydropyridine ring system is the essential pharmacophoric element for antioxidant activity, as the fully aromatic imidazo[4,5-c]pyridine core alone does not support the same radical-scavenging mechanism.

Antioxidant ABTS assay Radical scavenging

Applications: 4-(Tetrahydroimidazo[4,5-c]pyridin-4-yl)pyridine Hydrate


AURKA-Targeted Fragment-Based Drug Discovery

The 4-pyridinyl substitution pattern is computationally predicted to confer high AURKA inhibitory activity among imidazo[4,5-c]pyridine deaza-purine analogs [1]. This compound can serve as a validated fragment hit or scaffold for further elaboration in oncology drug discovery programs targeting AURKA-driven malignancies.

HCV NS5B Inhibitor Lead Optimization

The tetrahydroimidazo[4,5-c]pyridine core with aryl substitution at the 4-position is a confirmed pharmacophore for non-nucleoside inhibition of HCV NS5B [1]. This hydrate can be used as a starting point for SAR expansion in antiviral lead optimization campaigns.

Antioxidant & Radical-Scavenging Screening Studies

Derivatives of tetrahydroimidazo[4,5-c]pyridine have demonstrated ABTS radical-scavenging activity superior to spinacine [1]. The target hydrate provides a defined solid-state form suitable for reproducible antioxidant assay protocols where accurate gravimetric dosing is critical.

Chemical Probe for Purine-Binding Proteins

As a deaza-purine analog, this compound can function as a chemical probe for purine-binding proteins (kinases, GPCRs, methyltransferases), with the hydrate form offering defined stoichiometry essential for quantitative biophysical measurements (SPR, ITC, MST) [1].

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